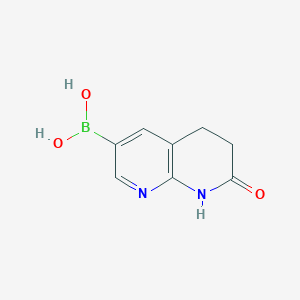![molecular formula C5H11BO3 B15297339 [(1E)-5-Hydroxypent-1-en-1-yl]boronic acid CAS No. 132048-17-0](/img/structure/B15297339.png)
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxypentene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for synthesizing [(1E)-5-Hydroxypent-1-en-1-yl]boronic acid involves the hydroboration of 5-hydroxypent-1-yne. This reaction typically employs a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) under mild conditions. The hydroboration reaction proceeds with syn-selectivity, resulting in the formation of the desired boronic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Mecanismo De Acción
The mechanism by which [(1E)-5-Hydroxypent-1-en-1-yl]boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, forming stable complexes with target molecules. These interactions are crucial in various applications, including sensing and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of a hydroxypentene chain.
Methylboronic acid: Contains a methyl group instead of a hydroxypentene chain.
Vinylboronic acid: Features a vinyl group in place of the hydroxypentene chain.
Uniqueness
[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid is unique due to its hydroxypentene chain, which imparts distinct reactivity and properties. This compound’s ability to form stable complexes with diols and its versatility in various chemical reactions make it a valuable tool in synthetic chemistry and other scientific fields .
Propiedades
Número CAS |
132048-17-0 |
|---|---|
Fórmula molecular |
C5H11BO3 |
Peso molecular |
129.95 g/mol |
Nombre IUPAC |
[(E)-5-hydroxypent-1-enyl]boronic acid |
InChI |
InChI=1S/C5H11BO3/c7-5-3-1-2-4-6(8)9/h2,4,7-9H,1,3,5H2/b4-2+ |
Clave InChI |
HDXMSEDOLLTDDQ-DUXPYHPUSA-N |
SMILES isomérico |
B(/C=C/CCCO)(O)O |
SMILES canónico |
B(C=CCCCO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)
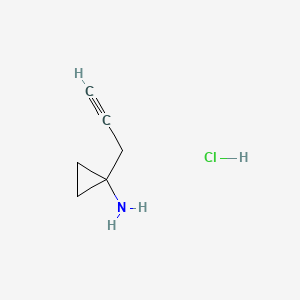
![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)
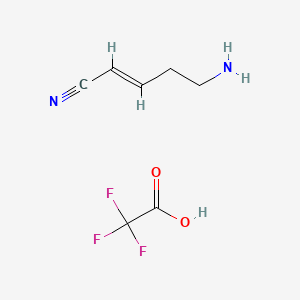
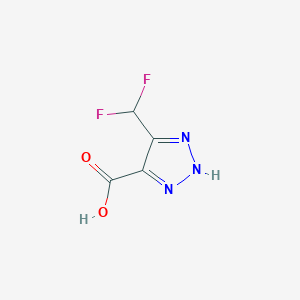
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
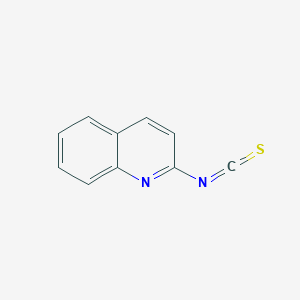
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)
![4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)

![rac-(3aR,4R,6aS)-2-(2-hydroxyhex-5-en-1-yl)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B15297326.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)
